molecular formula C19H12ClN3OS B2423205 4-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863589-12-2

4-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No.: B2423205
CAS No.: 863589-12-2
M. Wt: 365.84
InChI Key: ZWDIIYGQAPVENE-UHFFFAOYSA-N
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Description

4-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a synthetic organic compound featuring a benzamide core linked to a thiazolo[5,4-b]pyridine moiety. This specific molecular architecture places it within a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery research . The thiazolopyridine scaffold is a recognized pharmacophore in kinase inhibitor research . Derivatives based on this core structure have been investigated as potent inhibitors of various kinase targets. Notably, recent scientific literature has highlighted related thiazolo[5,4-b]pyridine derivatives as promising c-KIT inhibitors with potential to overcome drug resistance in cancer research, particularly against imatinib-resistant forms of the kinase . The c-KIT receptor tyrosine kinase is a validated therapeutic target in cancers such as gastrointestinal stromal tumors (GIST), and inhibitors capable of targeting mutant forms are a key area of oncological research . This compound is provided For Research Use Only. It is intended for laboratory research purposes and is not for diagnostic, therapeutic, or veterinary use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's chemical hygiene plan.

Properties

IUPAC Name

4-chloro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3OS/c20-14-7-3-12(4-8-14)17(24)22-15-9-5-13(6-10-15)18-23-16-2-1-11-21-19(16)25-18/h1-11H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDIIYGQAPVENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves the construction of the thiazolo[5,4-b]pyridine scaffold followed by its functionalization. One common method starts with the formation of the thiazole ring, which is then fused with a pyridine ring through annulation reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction environments to ensure the efficient formation of the desired product. The use of high-throughput screening and computational chemistry can also aid in optimizing the synthetic routes .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products .

Scientific Research Applications

4-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: It is investigated for its antitumor properties and potential use in cancer therapy.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its pharmacological effects. The thiazolo[5,4-b]pyridine moiety is known to interact with various biological targets, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolo[5,4-b]pyridine derivatives and benzamide analogues. These compounds share structural similarities but may differ in their pharmacological profiles and specific applications.

Uniqueness

4-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is unique due to its specific combination of functional groups and its potential for diverse pharmacological activities. Its structure allows for multiple modifications, making it a versatile compound for drug development and other scientific research .

Biological Activity

4-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K). This article explores the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolo[5,4-b]pyridine core linked to a chlorinated benzamide moiety. Its molecular formula is C17H14ClN3C_{17}H_{14}ClN_3, and it has a molecular weight of approximately 299.77 g/mol. The presence of the thiazolo[5,4-b]pyridine ring contributes to its biological activity by engaging with various biochemical pathways.

PropertyValue
Molecular FormulaC17H14ClN3C_{17}H_{14}ClN_3
Molecular Weight299.77 g/mol
Primary TargetPI3K
Mechanism of ActionEnzyme inhibition

The primary mechanism through which this compound exerts its effects is by inhibiting the activity of PI3K. This enzyme is crucial in several cellular processes including growth, proliferation, and survival. The inhibition of PI3K leads to the disruption of the PI3K/AKT/mTOR signaling pathway, which is implicated in cancer progression.

Biochemical Pathways Affected

  • PI3K/AKT/mTOR Pathway : Inhibition leads to reduced cell proliferation and survival.
  • Cell Cycle Regulation : Induces cell cycle arrest in various cancer cell lines.

Anticancer Activity

Studies have shown that this compound exhibits potent anticancer properties. It has been evaluated against several cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound demonstrated significant cytotoxicity with IC50 values in the nanomolar range.

Cell LineIC50 (µM)Mechanism
MCF-70.25Induction of apoptosis
HepG20.30Cell cycle arrest at G2/M phase

Case Studies

  • MCF-7 Cell Line : Treatment with this compound resulted in a significant increase in apoptotic markers such as caspase activation and a shift in the Bax/Bcl-2 ratio favoring apoptosis.
  • HepG2 Cell Line : The compound caused cell cycle arrest at the S and G2/M phases, indicating its potential as an antitumor agent.

Structure-Activity Relationship (SAR)

The biological activity of thiazolo[5,4-b]pyridine derivatives is influenced by various substituents on the phenyl ring. For instance:

  • Chlorine Substitution : Enhances inhibitory activity against PI3K.
  • Positioning of Functional Groups : Variations in the position of substituents on the thiazole or phenyl rings can significantly alter potency.

Q & A

Q. Table 1. SAR Trends in Thiazolo-Pyridine Derivatives

Substituent (Benzamide)PI3Kα IC50 (nM)Solubility (µg/mL)
4-Cl (Target Compound)12.38.5
3-NO29.85.2
4-OCH345.615.7
Data adapted from

Advanced: How can crystallography data (e.g., SHELX-refined structures) address challenges in polymorph identification?

Answer:
Polymorphs can alter bioavailability and stability. To resolve:

Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELXL to refine unit cell parameters and identify hydrogen-bonding networks influencing polymorphism .

Powder XRD : Compare experimental patterns with simulated data from SC-XRD to detect undesired forms.

Thermal Analysis : DSC/TGA to correlate polymorphs with melting points/decomposition profiles.
Example: A chloro-substituted analog crystallized in a monoclinic system (P21/c) with π-π stacking between thiazolo-pyridine and benzamide rings, stabilizing Form I .

Basic: What strategies improve aqueous solubility for in vivo studies without compromising activity?

Answer:

  • Prodrug Design : Introduce phosphate or PEG groups at the benzamide’s para position .
  • Co-Solvents : Use Cremophor EL/ethanol (1:1) for intravenous formulations .
  • Salt Formation : React with HCl or sodium bicarbonate to enhance solubility (>50 µg/mL) .
    Note : Methoxy or hydroxyl substituents increase solubility but may reduce membrane permeability .

Advanced: How can researchers leverage conflicting data on off-target effects (e.g., kinase vs. non-kinase targets)?

Answer:

  • Chemoproteomics : Use activity-based protein profiling (ABPP) to identify off-targets .
  • CRISPR Screening : Knock out suspected off-targets (e.g., MAPK) to isolate PI3K-specific phenotypes .
  • Dose-Response Analysis : Compare IC50 values across targets; a >100-fold selectivity window suggests minimal off-target impact .

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